molecular formula C22H32O4 B1668263 Cannabigerolic acid CAS No. 25555-57-1

Cannabigerolic acid

Cat. No.: B1668263
CAS No.: 25555-57-1
M. Wt: 360.5 g/mol
InChI Key: SEEZIOZEUUMJME-FOWTUZBSSA-N
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Mechanism of Action

Target of Action

Cannabigerolic acid (CBGA) is a major phytocannabinoid present in Cannabis sativa L. It is the principal precursor of several cannabinoids . CBGA interacts with G-protein-coupled receptors and exhibits a wide range of biological activities . It is also known to exhibit cyclooxygenase (COX) inhibitory effects .

Mode of Action

CBGA’s interaction with its targets results in a variety of changes. For instance, it has been reported to exhibit anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . It also activates different receptor sites based on in silico predictions .

Biochemical Pathways

CBGA is synthesized in the Cannabis plant from olivetolic acid and geranyl diphosphate . This process is catalyzed by an aromatic prenyltransferase (APT) . CBGA is then converted in the plant by CBCA synthase, CBDA synthase, and THCA synthase into CBCA, CBDA, and THCA respectively .

Pharmacokinetics

The pharmacokinetics of CBGA involve its bioavailability and metabolism. Its carboxyl group enhances bioavailability, reducing susceptibility to first-pass metabolism . Research on CBGA’s fate in mice revealed that it takes 15-45 minutes for effects to manifest, with peak concentrations in plasma at 15 minutes and in the brain at 30 minutes .

Result of Action

The molecular and cellular effects of CBGA’s action are diverse. It has been reported to exhibit neuroprotective activity by reducing neurodegeneration of striatal cells, reduction of mutant Huntington aggregation, and through inhibition of the up-regulation of pro-inflammatory enzymes and cytokines in vivo .

Biochemical Analysis

Biochemical Properties

Cannabigerolic acid plays a crucial role in biochemical reactions within the Cannabis sativa plant. It is synthesized through the alkylation of olivetolic acid in the presence of geranyl pyrophosphate . The enzyme cannabidiolic-acid synthase catalyzes the conversion of this compound to cannabidiolic acid . Additionally, this compound interacts with various proteins and enzymes, influencing the biosynthesis of other cannabinoids. These interactions are essential for the production of the diverse array of cannabinoids found in the plant.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines in immune cells . It also affects neuronal cells by providing neuroprotective effects, potentially through the regulation of oxidative stress and apoptosis . These cellular effects highlight the therapeutic potential of this compound in treating various medical conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to cannabinoid receptors, although with lower affinity compared to other cannabinoids . It also inhibits the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses . These molecular interactions contribute to the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH . Degradation of this compound can lead to the formation of other cannabinoids, such as cannabigerol . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and neuroprotective effects . These temporal effects are important considerations for the therapeutic use of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to exhibit anti-inflammatory and neuroprotective effects without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges . These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways within the Cannabis sativa plant. It serves as a precursor for the biosynthesis of other cannabinoids, including tetrahydrocannabinol, cannabidiol, and cannabichromene . The enzyme cannabidiolic-acid synthase catalyzes the conversion of this compound to cannabidiolic acid . Additionally, this compound interacts with cofactors such as magnesium ions, which are essential for the enzymatic reactions involved in cannabinoid biosynthesis . These metabolic pathways are critical for the production of the diverse array of cannabinoids found in the plant.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the Cannabis sativa plant, this compound is localized in glandular trichomes, where it is synthesized and stored . The transport of this compound within the plant is facilitated by membrane-bound transporters that regulate its movement to different tissues . These transport and distribution mechanisms are essential for the proper localization and accumulation of this compound within the plant.

Subcellular Localization

The subcellular localization of this compound is primarily within the glandular trichomes of the Cannabis sativa plant . These specialized structures are responsible for the synthesis and storage of cannabinoids. This compound is directed to these trichomes through specific targeting signals and post-translational modifications . The localization of this compound within these compartments is crucial for its activity and function in the biosynthesis of other cannabinoids.

Properties

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZIOZEUUMJME-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315426
Record name Cannabigerolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25555-57-1
Record name Cannabigerolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25555-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabigerolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabigerolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid
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Record name CANNABIGEROLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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